molecular formula C36H66N2O4 B12802202 2,5-Dimethoxy-3,6-bis(tetradecylamino)benzo-1,4-quinone CAS No. 28293-21-2

2,5-Dimethoxy-3,6-bis(tetradecylamino)benzo-1,4-quinone

Cat. No.: B12802202
CAS No.: 28293-21-2
M. Wt: 590.9 g/mol
InChI Key: YOXAYLVVIUYINW-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-3,6-bis(tetradecylamino)benzo-1,4-quinone: is a synthetic organic compound with the molecular formula C36H66N2O4 and a molecular weight of 590.92 g/mol This compound is characterized by its unique structure, which includes two methoxy groups and two tetradecylamino groups attached to a benzoquinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-3,6-bis(tetradecylamino)benzo-1,4-quinone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzoquinone core, which is then functionalized with methoxy groups.

    Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,5-Dimethoxy-3,6-bis(tetradecylamino)benzo-1,4-quinone can undergo oxidation reactions, where the quinone core is further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the quinone core to hydroquinone derivatives, which may exhibit different chemical properties.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-3,6-bis(tetradecylamino)benzo-1,4-quinone involves its redox properties. The compound can undergo reversible oxidation and reduction, allowing it to participate in electron transfer processes. This redox cycling can generate reactive oxygen species (ROS), which can modulate various cellular pathways. The molecular targets include enzymes involved in redox regulation and signaling pathways that control cell proliferation and apoptosis .

Comparison with Similar Compounds

  • 2,5-Dimethoxy-3,6-bis(decylamino)benzo-1,4-quinone
  • 2,5-Dimethoxy-3,6-bis(octylamino)benzo-1,4-quinone
  • 2,5-Dimethoxy-3,6-bis(hexylamino)benzo-1,4-quinone

Comparison:

Properties

CAS No.

28293-21-2

Molecular Formula

C36H66N2O4

Molecular Weight

590.9 g/mol

IUPAC Name

2,5-dimethoxy-3,6-bis(tetradecylamino)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C36H66N2O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-37-31-33(39)36(42-4)32(34(40)35(31)41-3)38-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h37-38H,5-30H2,1-4H3

InChI Key

YOXAYLVVIUYINW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCNC1=C(C(=O)C(=C(C1=O)OC)NCCCCCCCCCCCCCC)OC

Origin of Product

United States

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